TAMRA-PEG4-acid

概要

説明

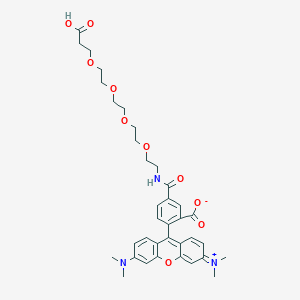

TAMRA-PEG4-acid: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a red-fluorescent dye with excitation and emission maxima at 553 nm and 575 nm, respectively. The compound contains a carboxylic acid group, which allows it to react with primary amine groups to form stable amide bonds .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-PEG4-acid typically involves the conjugation of tetramethylrhodamine (TAMRA) with a polyethylene glycol (PEG) chain. The carboxylic acid group on the PEG chain reacts with the amine group on TAMRA in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to form a stable amide bond .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the activation of the carboxylic acid group on the PEG chain, followed by its reaction with the amine group on TAMRA under controlled conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions:

Substitution Reactions: TAMRA-PEG4-acid undergoes substitution reactions where the carboxylic acid group reacts with primary amines to form amide bonds.

Click Chemistry Reactions: The compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

Common Reagents and Conditions:

EDC and HATU: Used as activators for the formation of amide bonds.

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.

Major Products:

Amide Bonds: Formed when this compound reacts with primary amines.

Triazole Linkages: Formed during CuAAC reactions.

科学的研究の応用

Fluorescent Probes in Chemical Assays

TAMRA-PEG4-acid serves as a fluorescent probe in chemical assays due to its bright fluorescence properties. It is employed for labeling and tracking molecules in complex reactions, enhancing the detection sensitivity of various biochemical processes .

Biological Research

In biological contexts, this compound is crucial for studying protein-protein interactions, cellular localization, and dynamics. Its ability to label proteins allows researchers to visualize and track these biomolecules within cells, contributing to a better understanding of cellular mechanisms .

Development of Proteolysis-Targeting Chimeras (PROTACs)

One of the most significant applications of this compound is in the synthesis of PROTACs. These compounds are designed to selectively degrade target proteins by linking two ligands: one that binds the target protein and another that recruits an E3 ubiquitin ligase. This mechanism facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway, offering therapeutic potential for diseases such as cancer and neurodegenerative disorders .

Case Study 1: Drug-Ligand Interaction Studies

A study demonstrated the use of TAMRA-conjugated methylphenidate (MPH) to investigate drug-ligand interactions via fluorescence resonance energy transfer (FRET). The results indicated that TAMRA-MPH could enter cells and bind specifically to human Synapsin III, showcasing its utility in studying pharmacodynamics in cellular environments .

| Study | Application | Findings |

|---|---|---|

| Drug-Ligand Interaction | FRET Studies | TAMRA-MPH effectively binds Synapsin III; concentration-dependent increase in FRET efficiency observed. |

Case Study 2: Diagnostic Applications

This compound is employed in various diagnostic assays, including enzyme-linked immunosorbent assays (ELISA) and chemiluminescence immunoassays. Its fluorescent properties enhance the sensitivity and specificity of these tests, allowing for accurate detection of biomolecules .

| Diagnostic Method | Application | Benefits |

|---|---|---|

| ELISA | Protein Detection | High sensitivity due to TAMRA fluorescence. |

| Chemiluminescence Assays | Biomolecule Quantification | Enhanced specificity with reduced background interference. |

作用機序

TAMRA-PEG4-acid exerts its effects through its ability to form stable amide bonds with primary amines. This allows it to be conjugated to various biomolecules, facilitating their detection and analysis. In the context of PROTACs, this compound acts as a linker that brings together two ligands, one targeting the protein of interest and the other recruiting an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway.

類似化合物との比較

Dibenzocyclooctyne-PEG4-acid: Another PEG-based linker used in click chemistry reactions.

Alkyne-PEG4-maleimide: Used for conjugation with thiol groups in proteins and peptides.

Biotin-PEG4-alkyne: Utilized for biotinylation of biomolecules, enabling their detection and purification.

Uniqueness: TAMRA-PEG4-acid is unique due to its red-fluorescent properties, which make it highly suitable for imaging and tracking applications. Its ability to form stable amide bonds and participate in click chemistry reactions further enhances its versatility in various scientific research applications.

生物活性

TAMRA-PEG4-acid is a derivative of the red-fluorescent dye tetramethylrhodamine (TAMRA) that incorporates a polyethylene glycol (PEG) spacer and a carboxylic acid functional group. This compound has gained attention in biochemical research due to its utility in various applications, including protein labeling, drug delivery, and fluorescence-based assays. The incorporation of PEG enhances solubility and biocompatibility, making this compound a versatile tool in biological studies.

- Molecular Formula : C36H43N3O10

- Molecular Weight : 677.8 g/mol

- Excitation/Emission Maxima : 553/575 nm

- Purity : 98%

- Storage Conditions : -20°C in the dark

Biological Activity

This compound exhibits significant biological activity primarily through its role as a fluorescent probe. Its ability to conjugate with proteins and other biomolecules allows researchers to visualize and track these molecules in various biological contexts.

Protein Labeling

This compound can be utilized to label proteins through the formation of stable amide bonds with primary amines. This reaction is typically facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide). The resulting TAMRA-labeled proteins can be analyzed using techniques such as SDS-PAGE and fluorescence microscopy.

Case Study: sfGFP Labeling

In a study involving the fluorescent labeling of superfolder green fluorescent protein (sfGFP), researchers demonstrated that this compound could effectively conjugate to sfGFP expressed in cells. The conjugation was confirmed through shifts in electrophoretic mobility during SDS-PAGE, indicating successful incorporation of the TAMRA dye into the protein structure .

| Protein | Conjugation Method | Result |

|---|---|---|

| sfGFP | This compound | Significant fluorescence observed, confirming successful labeling |

Drug Delivery Applications

This compound has also been explored as a vehicle for drug delivery. For instance, studies have shown that TAMRA-labeled drug molecules can effectively enter cells and bind to specific targets, facilitating real-time tracking of drug interactions within cellular environments .

Case Study: Drug-Ligand Interaction

In an investigation of methylphenidate (MPH) derivatives labeled with TAMRA, researchers found that TAMRA-MPH could specifically bind to synaptic proteins, demonstrating its potential as a tool for studying drug-target interactions via fluorescence resonance energy transfer (FRET) . The study highlighted that increasing concentrations of TAMRA-MPH led to enhanced FRET efficiency, indicating effective binding and interaction at the cellular level.

Research Findings

Recent studies have further elucidated the mechanisms by which this compound functions within biological systems:

- Fluorescence Characterization : this compound was characterized for its fluorescence properties, confirming its suitability as a FRET acceptor when paired with donor fluorophores like GFP. This characteristic makes it valuable for studying dynamic processes in live cells .

- Cellular Uptake Studies : Experiments demonstrated that while free TAMRA exhibited poor cell permeability, TAMRA-conjugated compounds showed significant uptake and localization within target cells . This finding underscores the importance of PEGylation in enhancing cellular interactions.

- Quantitative Analysis : The use of quantitative mass spectrometry alongside fluorescence techniques allowed for precise measurement of protein labeling efficiency and fidelity, further validating the application of this compound in biochemical assays .

特性

IUPAC Name |

5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N3O10/c1-38(2)25-6-9-28-31(22-25)49-32-23-26(39(3)4)7-10-29(32)34(28)27-8-5-24(21-30(27)36(43)44)35(42)37-12-14-46-16-18-48-20-19-47-17-15-45-13-11-33(40)41/h5-10,21-23H,11-20H2,1-4H3,(H2-,37,40,41,42,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZESQZROUFRXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。